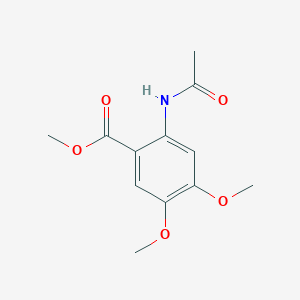
Methyl 2-acetamido-4,5-dimethoxybenzoate
Descripción general
Descripción
“Methyl 2-acetamido-4,5-dimethoxybenzoate” is a chemical compound with the molecular formula C12H15NO5 . It has a molecular weight of 253.25 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-acetamido-4,5-dimethoxybenzoate” consists of a benzoate core with two methoxy groups (OCH3) at the 4th and 5th positions, an acetamido group (NHCOCH3) at the 2nd position, and a methyl ester group (COOCH3) attached to the benzoate core .Aplicaciones Científicas De Investigación
Synthesis of Derivatives : One study focused on the synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucofuranoside and its derivatives, demonstrating its potential in carbohydrate chemistry and organic synthesis (Jacquinet & Sinaÿ, 1974).
Chemical Characterization : Research on the structures of colchicine analogues included a compound similar to Methyl 2-acetamido-4,5-dimethoxybenzoate, offering insights into the chemical structure and properties of these compounds (Mackay, Lacey, & Burden, 1989).
Antiparasitic Drugs Research : A study in 1964 explored the anti-coccidial activity of compounds including derivatives of Methyl 2-acetamido-4,5-dimethoxybenzoate, contributing to the field of antiparasitic drug development (Rogers et al., 1964).
Antitumor Activity : Research on the synthesis and characterization of Glycine derivatives containing 5-Fluorouracil involved compounds similar to Methyl 2-acetamido-4,5-dimethoxybenzoate, indicating its potential in developing antitumor agents (Lan Yun-jun, 2011).
Chemoselective Insertion Research : A study on the thermal decomposition involving thiolactams and corresponding lactams included a compound related to Methyl 2-acetamido-4,5-dimethoxybenzoate, contributing to the understanding of chemoselective insertion reactions (Mlostoń, Kania, & Heimgartner, 2009).
Anti-Inflammatory Research : The synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents included related compounds, demonstrating the potential of Methyl 2-acetamido-4,5-dimethoxybenzoate in developing anti-inflammatory medications (Radwan, Shehab, & El-Shenawy, 2009).
Propiedades
IUPAC Name |
methyl 2-acetamido-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-7(14)13-9-6-11(17-3)10(16-2)5-8(9)12(15)18-4/h5-6H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYRZSSFMDAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-4,5-dimethoxybenzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

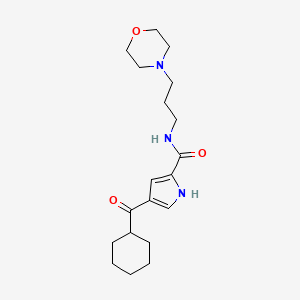
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2668410.png)
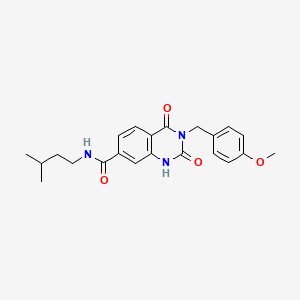
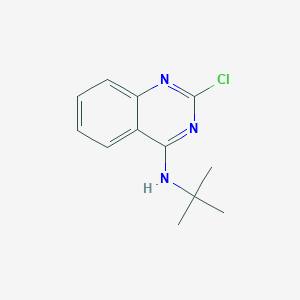

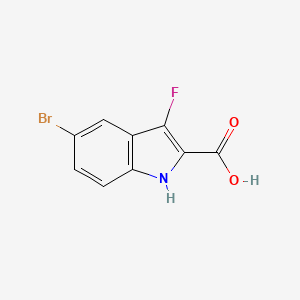
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2668420.png)
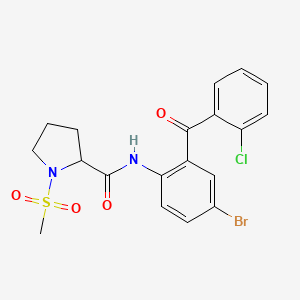
![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2668423.png)
![5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2668424.png)
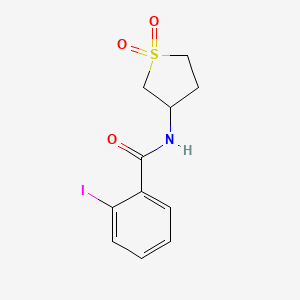
![2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B2668428.png)
![N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2668430.png)
